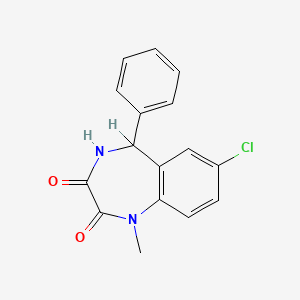

3-Oxo-4,5-dihydro temazepam

Description

Contextualization within Benzodiazepine (B76468) Structural Classes and Metabolic Pathways

The chemical structure of 3-Oxo-4,5-dihydro temazepam places it firmly within the benzodiazepine class. Its formal chemical name is (5RS)-7-chloro-1-methyl-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione. ontosight.ai This name precisely describes its molecular architecture, which includes the characteristic benzodiazepine ring system.

While not a primary therapeutic agent itself, the study of 3-Oxo-4,5-dihydro temazepam is crucial for understanding the metabolic fate of temazepam in the body. As a related compound, it is likely to exhibit some pharmacological activity, although its specific effects and potency may differ from the parent drug. ontosight.ai

Table 1: Chemical Identifiers for 3-Oxo-4,5-dihydro temazepam

| Identifier | Value |

|---|---|

| IUPAC Name | 7-chloro-1-methyl-5-phenyl-4,5-dihydro-1,4-benzodiazepine-2,3-dione nih.gov |

| CAS Number | 3294-96-0 chemsrc.comnih.gov |

| Molecular Formula | C16H13ClN2O2 ontosight.ainih.gov |

| Molecular Weight | 300.74 g/mol nih.gov |

| UNII | 4M6LF65V57 ontosight.ainih.gov |

Significance as a Metabolite and Synthetic Impurity in Pharmaceutical Chemistry

The relevance of 3-Oxo-4,5-dihydro temazepam extends significantly into the realm of pharmaceutical quality control. It is recognized as a specified impurity in temazepam formulations by major pharmacopeias, including the European Pharmacopoeia (EP). ontosight.aiveeprho.com This designation underscores the necessity for its careful monitoring and quantification during the manufacturing of temazepam to ensure the final product's purity and quality. ontosight.ai

The presence of 3-Oxo-4,5-dihydro temazepam as an impurity highlights its close synthetic relationship with temazepam. Its formation can occur during the synthesis of the active pharmaceutical ingredient, making its control a critical aspect of process chemistry. For analytical chemists, the availability of well-characterized reference standards of this impurity is essential for developing and validating methods to detect and quantify it in temazepam drug products. veeprho.com

Table 2: Key Synonyms for 3-Oxo-4,5-dihydro temazepam

| Synonym |

|---|

| Temazepam impurity F chemsrc.com |

| Temazepam related compound F ontosight.aiveeprho.com |

| Isotemazepan chemsrc.com |

| 3-Deshydroxy-4,5-dihydro-3-oxo Temazepam chemsrc.comveeprho.com |

Properties

IUPAC Name |

7-chloro-1-methyl-5-phenyl-4,5-dihydro-1,4-benzodiazepine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,14H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYGNQZEEWSLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(NC(=O)C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3294-96-0 | |

| Record name | 3-Oxo-4,5-dihydro temazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003294960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-OXO-4,5-DIHYDRO TEMAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M6LF65V57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Biotransformation Pathways of 3 Oxo 4,5 Dihydro Temazepam

The biotransformation of benzodiazepines is a complex process, primarily occurring in the liver, which can be broadly categorized into Phase I and Phase II reactions. These reactions modify the parent drug molecule to facilitate its excretion from the body.

Enzymatic Conversion of Parent Benzodiazepines Leading to 3-Oxo-4,5-dihydro temazepam

The formation of 3-Oxo-4,5-dihydro temazepam from a parent benzodiazepine (B76468) would likely involve oxidative metabolic mechanisms. While not a commonly reported metabolite, its formation can be hypothesized based on known benzodiazepine biotransformation reactions.

Phase I metabolism of benzodiazepines predominantly involves oxidative reactions such as N-dealkylation and hydroxylation, catalyzed by the cytochrome P450 (CYP) enzyme system. pharmgkb.org These reactions introduce or expose functional groups on the benzodiazepine molecule, preparing it for subsequent Phase II conjugation. In the context of forming a dione (B5365651) metabolite like 3-Oxo-4,5-dihydro temazepam, this would likely involve the oxidation of the hydroxyl group at the C3 position of a precursor molecule like temazepam to a ketone. While the primary metabolic routes for temazepam are glucuronidation and N-demethylation to oxazepam, the formation of a 3-keto metabolite has been observed for other benzodiazepines, such as the formation of 3-keto-cloniprazepam from cloniprazepam. nih.gov This suggests that a similar oxidative pathway, although likely minor, could theoretically lead to the formation of 3-Oxo-4,5-dihydro temazepam.

Several CYP isozymes are implicated in the metabolism of 1,4-benzodiazepines. The most significant of these are CYP3A4 and CYP3A5, which are responsible for the metabolism of a vast number of drugs. nih.govresearchgate.net CYP2C19 also plays a notable role in the biotransformation of many benzodiazepines. pharmgkb.org These enzymes are primarily responsible for the oxidative reactions, including the hydroxylation and N-dealkylation of the benzodiazepine structure. pharmgkb.org Specifically, CYP3A4 and CYP3A5 are known to be involved in the C3-hydroxylation of diazepam to form temazepam. nih.gov It is plausible that these same enzymes could be involved in a further oxidation step to form a dione.

| CYP Isozyme | Role in Benzodiazepine Metabolism | Potential Role in 3-Oxo-4,5-dihydro temazepam Formation |

| CYP3A4 | Major enzyme in the oxidative metabolism of many benzodiazepines, including hydroxylation and N-dealkylation. nih.govresearchgate.net | Potentially involved in the oxidation of a 3-hydroxy benzodiazepine precursor to a 3-keto structure. |

| CYP3A5 | Shares many substrates with CYP3A4 and contributes to overall metabolic capacity. nih.gov | May also contribute to the oxidative formation of the dione metabolite. |

| CYP2C19 | Involved in the N-demethylation of some benzodiazepines. pharmgkb.org | Less likely to be directly involved in the formation of the 3-oxo group, but could metabolize a precursor. |

While oxidative pathways are more common, reductive metabolism can also occur for compounds containing specific functional groups. For oxo-benzodiazepines, which possess a ketone group, a potential reductive pathway could involve the conversion of the ketone back to a hydroxyl group. This reaction would be catalyzed by reductases present in the liver and other tissues. Such a reductive pathway would represent a metabolic step in the opposite direction of the formation of 3-Oxo-4,5-dihydro temazepam from a hydroxylated precursor. The balance between oxidative and reductive processes would determine the net formation and clearance of such a metabolite.

Phase II Metabolic Conjugation Pathways Relevant to Benzodiazepine Metabolites

Following Phase I oxidative metabolism, benzodiazepines and their metabolites often undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their renal excretion.

The most common Phase II pathway for benzodiazepines is glucuronidation, which involves the covalent attachment of glucuronic acid to the drug molecule. pharmgkb.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). pharmgkb.org For benzodiazepines with a hydroxyl group, such as temazepam and its metabolite oxazepam, O-glucuronidation is a major route of elimination. wikipedia.orgdroracle.ai If 3-Oxo-4,5-dihydro temazepam were to be formed, it could potentially also be a substrate for UGT enzymes, although the specific site of conjugation would depend on the molecule's final structure and available functional groups.

| UGT Isozyme | Known Benzodiazepine Substrates | Potential for Conjugation of 3-Oxo-4,5-dihydro temazepam |

| UGT2B15 | S-oxazepam pharmgkb.org | Could potentially conjugate metabolites of 3-Oxo-4,5-dihydro temazepam if they possess a suitable functional group. |

| UGT2B7 | R-oxazepam pharmgkb.org | Similar to UGT2B15, could be involved in the conjugation of metabolites. |

| UGT1A9 | R-oxazepam pharmgkb.org | Another potential enzyme for the conjugation of metabolites. |

In Vitro Models for Studying 3-Oxo-4,5-dihydro temazepam Biotransformation

To investigate the hypothetical metabolic pathways of 3-Oxo-4,5-dihydro temazepam, various in vitro models can be employed. These models allow for the controlled study of metabolic reactions in a laboratory setting. Human liver microsomes are a common in vitro tool, as they contain a high concentration of CYP and UGT enzymes. nih.gov By incubating 3-Oxo-4,5-dihydro temazepam with human liver microsomes and necessary cofactors, researchers can identify the metabolites formed and the enzymes responsible. nih.gov Another approach involves using recombinant enzymes, which are individual CYP or UGT isozymes expressed in a cellular system. This allows for the precise determination of which specific enzymes are capable of metabolizing the compound. nih.gov Furthermore, in vitro models using hepatocytes (liver cells) can provide a more complete picture of metabolism as they contain a wider range of metabolic enzymes and cofactors. researchgate.net

| In Vitro Model | Description | Application to 3-Oxo-4,5-dihydro temazepam |

| Human Liver Microsomes | Subcellular fraction of the liver containing high concentrations of Phase I and Phase II enzymes. nih.gov | To identify potential oxidative and conjugative metabolites of 3-Oxo-4,5-dihydro temazepam. |

| Recombinant Enzymes | Individual drug-metabolizing enzymes produced in a laboratory setting. nih.gov | To pinpoint the specific CYP and UGT isozymes involved in its biotransformation. |

| Hepatocytes | Intact liver cells that provide a more comprehensive metabolic environment. researchgate.net | To study the overall metabolic profile, including uptake, metabolism, and efflux of the compound. |

Human Liver Microsome (HLM) Incubation Studies for Metabolite Profiling

Human Liver Microsome (HLM) incubation studies are instrumental in elucidating the metabolic fate of xenobiotics. For temazepam, these studies have been crucial in identifying the enzymes responsible for its biotransformation.

The major metabolic pathway for temazepam is direct conjugation of the 3-hydroxyl group with glucuronic acid to form temazepam glucuronide. nih.govontosight.ai This reaction is mediated by UDP-glucuronosyltransferase (UGT) enzymes. ontosight.airesearchgate.net Studies with HLMs have identified several UGT isoforms involved in this process, including UGT1A3, UGT1A9, UGT2B4, UGT2B7, and UGT2B17, which show activity towards both R- and S-temazepam enantiomers. researchgate.net Notably, UGT1A6 and UGT2B15 have been shown to specifically glucuronidate the S-temazepam enantiomer. researchgate.net

A minor pathway for temazepam metabolism is N-demethylation to its active metabolite, oxazepam, which is then also conjugated with glucuronic acid before excretion. nih.govdrugbank.comnih.gov This N-demethylation is catalyzed by cytochrome P450 (CYP) enzymes. drugbank.com Specifically, studies have indicated that the 2C subfamily and the 3A subfamily of CYP enzymes are involved in the N-demethylation of temazepam. drugbank.com

The following table summarizes the key enzymes involved in temazepam metabolism as identified in HLM studies.

| Metabolic Pathway | Metabolite | Key Enzymes Involved (in HLM studies) |

| Glucuronidation | Temazepam Glucuronide | UGT1A3, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B15, UGT2B17 researchgate.net |

| N-demethylation | Oxazepam | CYP2C subfamily, CYP3A subfamily drugbank.com |

Hepatocyte and Other Cellular Biotransformation Models

Studies using primary human hepatocytes and other cellular models have corroborated the findings from HLM incubations and provided a more comprehensive picture of temazepam's biotransformation.

In cultured human hepatocytes, the primary metabolic route for diazepam, a precursor to temazepam, is 3-hydroxylation to form temazepam, which is then efficiently conjugated. researchgate.net Studies with cynomolgus monkey hepatocytes, which have a similar metabolic profile to humans for diazepam, also show the formation of temazepam and its subsequent metabolite, oxazepam. nih.gov

These cellular models confirm that glucuronidation is the predominant metabolic pathway for temazepam, leading to the formation of temazepam glucuronide, which is pharmacologically inactive and readily excreted in the urine. drugbank.comontosight.ai The N-demethylation pathway to oxazepam is consistently shown to be a minor route of metabolism. drugbank.comnih.gov

The table below presents a summary of findings from hepatocyte and cellular biotransformation models for temazepam and its precursor, diazepam.

| Model System | Precursor/Substrate | Major Metabolites Observed | Key Findings |

| Primary Human Hepatocytes | Diazepam | Temazepam, Nordiazepam, Oxazepam | Temazepam formation is a major metabolic pathway for diazepam. researchgate.net |

| Cynomolgus Monkey Hepatocytes | Diazepam | Temazepam, Nordiazepam, Oxazepam | Demonstrates a similar metabolic profile to humans, with the formation of temazepam and oxazepam. nih.gov |

| Recombinant Human P450 Expressed Microsomes | Diazepam | Temazepam, Nordiazepam | CYP3A5 showed the highest activity for hydroxylation to temazepam. drugbank.com |

Chemical Synthesis and Derivatization Strategies of 3 Oxo 4,5 Dihydro Temazepam

Synthetic Routes to 3-Oxo-4,5-dihydro temazepam and Analogous Oxo-Benzodiazepine Structures

The construction of the benzodiazepine (B76468) ring system is a cornerstone of medicinal chemistry, with numerous methods developed for its synthesis. These methods are often adaptable for the preparation of specific derivatives like 3-Oxo-4,5-dihydro temazepam.

Multi-Component Reaction (MCR) Approaches for Benzodiazepine Ring Systems

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering efficiency and molecular diversity by combining three or more reactants in a single step. For the synthesis of benzodiazepine scaffolds, MCRs provide a convergent and atom-economical approach.

One of the most notable MCRs applicable to benzodiazepine synthesis is the Ugi four-component condensation (Ugi-4CC) . This reaction typically involves an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. The Ugi reaction has been successfully employed to create diverse 1,4-benzodiazepine-2,5-diones, which can serve as versatile precursors to other benzodiazepine derivatives through subsequent chemical modifications. The general scheme involves the condensation of these four components to form an α-acylamino amide intermediate, which can then undergo cyclization to form the benzodiazepine ring.

Another relevant MCR is the Biginelli reaction , which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). While traditionally used for the synthesis of dihydropyrimidinones, modifications of the Biginelli reaction and related MCRs can be envisioned for the construction of benzodiazepine-like heterocyclic systems, particularly when employing analogous starting materials with the appropriate functionalities to form the seven-membered ring.

The key advantage of MCRs lies in their ability to rapidly generate complex molecular scaffolds from simple starting materials, making them highly suitable for the creation of libraries of compounds for drug discovery purposes.

| MCR Type | Reactants | Key Intermediate/Product | Relevance to Benzodiazepine Synthesis |

| Ugi-4CC | Amine, Carboxylic Acid, Carbonyl, Isocyanide | α-Acylamino amide | Synthesis of 1,4-benzodiazepine-2,5-dione precursors |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Potential for adaptation to synthesize benzodiazepine-like structures |

Directed Synthesis Methodologies for Oxo-Group Introduction

The introduction of an oxo-group at the 3-position of the benzodiazepine ring is a critical step in the synthesis of 3-Oxo-4,5-dihydro temazepam. This can be achieved through several directed synthesis methodologies, primarily involving the oxidation of a suitable precursor.

A common strategy involves the synthesis of a 3-hydroxy benzodiazepine intermediate, which can then be oxidized to the corresponding 3-oxo derivative. The initial hydroxylation can be accomplished through various methods, including the use of oxidizing agents during the cyclization process or by starting with precursors that already contain a hydroxyl group at the appropriate position.

Once the 3-hydroxy benzodiazepine is obtained, it can be oxidized to the 3-oxo compound using a variety of oxidizing agents. The choice of reagent is crucial to ensure selectivity and avoid over-oxidation or side reactions on other parts of the molecule. Common oxidizing agents that could be employed include:

Chromium-based reagents: such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent.

Manganese-based reagents: such as potassium permanganate (B83412) under controlled conditions.

Swern oxidation: using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.

Dess-Martin periodinane: a mild and selective oxidizing agent for primary and secondary alcohols.

The selection of the appropriate oxidation method would depend on the specific substrate and the presence of other sensitive functional groups in the molecule.

Chemoselective Transformations, Including Flow-Based Hydrogenations, in Benzodiazepine Synthesis

Chemoselective transformations are essential for the synthesis of complex molecules like 3-Oxo-4,5-dihydro temazepam, where specific functional groups must be modified without affecting others. A key transformation in the synthesis of the target molecule is the reduction of the 4,5-imine bond to a 4,5-dihydro structure.

Catalytic hydrogenation is a powerful tool for such reductions. The choice of catalyst and reaction conditions is critical to achieve chemoselectivity. For the reduction of the C=N bond in the benzodiazepine ring, various catalysts can be employed, including:

Palladium on carbon (Pd/C)

Platinum oxide (Adam's catalyst)

Raney nickel

Transfer hydrogenation offers a milder alternative to using gaseous hydrogen. This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a suitable catalyst, often a transition metal complex of iridium or ruthenium. acs.org Iridium-catalyzed transfer hydrogenation has been shown to be highly stereoselective for the reduction of 1,5-benzodiazepines. acs.org

Flow-based hydrogenation has emerged as a modern and efficient technique for performing hydrogenation reactions. In a flow chemistry setup, the substrate solution and hydrogen gas are continuously passed through a heated tube packed with a solid-supported catalyst. This technology offers several advantages over traditional batch hydrogenation, including:

Enhanced safety: by minimizing the volume of hydrogen gas used at any given time.

Precise control over reaction parameters: such as temperature, pressure, and residence time, leading to improved selectivity and yield.

Scalability: allowing for the production of larger quantities of the desired product.

Flow chemistry is particularly well-suited for the chemoselective reduction of nitro groups to amines, which are common precursors in benzodiazepine synthesis. This approach allows for the in situ generation of the amine intermediate, which can then be directly used in a subsequent cyclization step.

| Transformation | Method | Catalyst/Reagent | Key Features |

| Imine Reduction | Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Standard method for C=N reduction |

| Imine Reduction | Transfer Hydrogenation | Iridium or Ruthenium complexes | Mild conditions, high stereoselectivity acs.org |

| Imine Reduction | Flow-based Hydrogenation | Solid-supported catalysts | Enhanced safety, precise control, scalability |

Stereoselective Synthesis Approaches for Chiral Forms of 3-Oxo-4,5-dihydro temazepam

The presence of a stereocenter at the C3 position (if a substituent is present) and potentially at C4 and C5 in the dihydro derivative necessitates stereoselective synthesis approaches to obtain enantiomerically pure forms of 3-Oxo-4,5-dihydro temazepam.

Several strategies can be employed to achieve stereoselectivity:

Use of Chiral Starting Materials: The synthesis can commence with an enantiomerically pure precursor that already contains the desired stereocenter. This chiral information is then carried through the synthetic sequence to the final product. For example, using a chiral amino acid derivative in the initial steps of the benzodiazepine ring formation can introduce a stereocenter at the C3 position.

Chiral Catalysts: Asymmetric catalysis provides an elegant way to introduce chirality. Chiral catalysts, such as transition metal complexes with chiral ligands, can be used to catalyze key bond-forming reactions in an enantioselective manner. For instance, asymmetric hydrogenation of a prochiral benzodiazepine precursor using a chiral rhodium or ruthenium catalyst can lead to the formation of a single enantiomer of the dihydro product. The development of chiral palladium complexes with bidentate phosphine (B1218219) ligands has enabled the asymmetric synthesis of multifunctionalized 2,3-benzodiazepines.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the benzodiazepine scaffold to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. This can be done through selective hydrolysis of an ester group or selective oxidation/reduction of a functional group.

Chiral Chromatography: Racemic mixtures can be separated into their individual enantiomers using chiral stationary phases in high-performance liquid chromatography (HPLC). This method is often used for analytical purposes but can also be applied on a preparative scale.

The choice of the stereoselective approach will depend on the specific synthetic route and the desired enantiomeric purity of the final product.

Advanced Analytical Methodologies for Characterization and Quantification of 3 Oxo 4,5 Dihydro Temazepam

Chromatographic Separation Techniques

Chromatographic methods provide the foundational framework for the separation of 3-Oxo-4,5-dihydro temazepam from complex matrices, enabling its accurate detection and quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography (GC) Coupled with Detection Systems

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of 3-Oxo-4,5-dihydro temazepam, although derivatization is often necessary to improve its volatility and thermal stability. nih.gov The derivatization process typically involves converting the polar functional groups of the molecule into less polar, more volatile derivatives. Common derivatizing agents for related benzodiazepine (B76468) metabolites include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov

The GC-MS method is considered a reference standard for the detection and quantification of benzodiazepines due to its high sensitivity and specificity. nih.gov The analysis is typically performed using a capillary column, such as a DB-5MS, which provides excellent separation of various benzodiazepines and their metabolites. mdpi.com The mass spectrometer, operating in either full-scan or selected ion monitoring (SIM) mode, allows for the unambiguous identification and quantification of the target analyte. mdpi.com

Table 1: Exemplary GC-MS Parameters for Benzodiazepine Analysis

| Parameter | Condition | Reference |

| Column | Agilent DB-5MS | |

| Injection Mode | Splitless | |

| Inlet Temperature | 280°C | |

| Oven Program | Initial hold at 100°C, ramped to 325°C | |

| Carrier Gas | Helium | |

| MSD Transfer Line | 300°C | |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| Detection Mode | Selected Ion Monitoring (SIM) |

Liquid Chromatography (LC) Coupled with Detection Systems

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), has become the technique of choice for the analysis of benzodiazepines like 3-Oxo-4,5-dihydro temazepam. nih.gov A significant advantage of LC over GC is that it generally does not require derivatization, as it is suitable for the analysis of thermally labile and less volatile compounds. nih.govnih.gov

LC-MS/MS methods offer high sensitivity and specificity, allowing for the detection of low concentrations of the analyte. nih.govnih.gov The separation is typically achieved on a reverse-phase column, such as a C18 or a PFP propyl column. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and quantitative accuracy. chromatographyonline.com

Table 2: Representative LC-MS/MS Conditions for Benzodiazepine Analysis

| Parameter | Condition | Reference |

| Instrument | Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS | nih.gov |

| Column | Allure® PFP propyl | researchgate.net |

| Mobile Phase | 35% acetonitrile/0.1% formic acid | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | chromatographyonline.commassbank.eu |

| Detection Mode | Multiple Reaction Monitoring (MRM) | chromatographyonline.com |

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

High-performance liquid chromatography (HPLC) is a cornerstone technique for impurity profiling in the pharmaceutical industry. scispace.comresearchgate.net The development of a robust HPLC method for the analysis of 3-Oxo-4,5-dihydro temazepam as an impurity requires a systematic approach, often guided by Quality by Design (QbD) principles. researchgate.net This involves defining the analytical target profile, identifying critical method parameters, and establishing a design space to ensure method performance. researchgate.net

A typical HPLC method for benzodiazepine analysis utilizes a reversed-phase C8 or C18 column with a mobile phase composed of a phosphate (B84403) buffer and an organic modifier like methanol or acetonitrile. nih.govastm.org UV detection is commonly employed, with the wavelength set to an absorbance maximum for the compounds of interest. nih.gov For impurity profiling, gradient elution is often preferred to achieve the separation of the main compound from its structurally related impurities. astm.org The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. researchgate.net

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective screening method for the preliminary identification of benzodiazepines, including 3-Oxo-4,5-dihydro temazepam. forensics.org.myjistox.in While not as sensitive or specific as GC-MS or LC-MS/MS, TLC is valuable in forensic and toxicological screening. forensics.org.myjistox.in

In a typical TLC analysis, the sample is spotted onto a pre-coated silica (B1680970) gel plate, which is then developed in a chamber containing a suitable solvent system. forensics.org.my The choice of solvent system is critical for achieving good separation. After development, the spots are visualized, often under UV light or by spraying with a visualizing reagent. jistox.in While TLC can indicate the presence of a compound, confirmation by a more specific technique is generally required. forensics.org.my

Spectroscopic and Spectrometric Characterization Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and definitive identification of 3-Oxo-4,5-dihydro temazepam.

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is the definitive method for the structural elucidation and quantification of 3-Oxo-4,5-dihydro temazepam. nih.govnist.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. researchgate.net

Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns that are characteristic of the molecule's structure. nih.gov By analyzing these fragmentation patterns, the structure of the parent molecule and its metabolites or degradation products can be elucidated. nih.gov In quantitative analysis, the use of stable isotopically labeled internal standards is recommended to compensate for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the measurement. nih.gov

Table 3: Key Mass Spectral Data for Temazepam

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₃ClN₂O₂ | nist.gov |

| Molecular Weight | 300.74 g/mol | nist.gov |

| Precursor Ion [M+H]⁺ | 301.1 | nih.gov |

| Major Product Ion | 255.1 | nih.gov |

| Other Characteristic Ions (EI) | 271, 273, 300 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including benzodiazepine metabolites like 3-Oxo-4,5-dihydro temazepam. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular framework, including the number and types of atoms, their connectivity, and their spatial relationships.

For the structural confirmation of 3-Oxo-4,5-dihydro temazepam, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. nih.gov

¹H NMR Spectroscopy : This experiment identifies the number of distinct proton environments and their neighboring protons. The spectrum for 3-Oxo-4,5-dihydro temazepam would be expected to show characteristic signals for the aromatic protons on the fused benzene (B151609) and phenyl rings, the protons on the diazepine (B8756704) ring, and the N-methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the connectivity of the proton network.

¹³C NMR Spectroscopy : This technique reveals the number of unique carbon environments in the molecule. The spectrum would display distinct signals for the carbonyl carbons (C=O), the imine carbon (C=N), aromatic carbons, and the aliphatic carbons of the diazepine ring and methyl group.

2D NMR Techniques : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is crucial for piecing together the complete molecular structure and confirming the placement of the oxo group and the saturation of the 4,5-bond. mdpi.com

The collective data from these experiments provides a comprehensive "fingerprint" of the molecule, allowing for its unequivocal structural confirmation.

Interactive Table: Hypothetical NMR Data for 3-Oxo-4,5-dihydro temazepam Note: The following is an illustrative table of expected chemical shifts based on the compound's structure. Actual experimental values may vary.

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | 120 - 150 | Complex multiplets due to protons on both phenyl and fused benzene rings. |

| N-CH₃ | ~3.2 | ~35 | A singlet in the ¹H spectrum. |

| CH₂ (Position 5) | ~3.5 - 4.5 | ~45 - 55 | Part of the saturated dihydrodiazepine ring. |

| C=O (Position 2) | - | ~170 | Amide carbonyl carbon. |

| C=O (Position 3) | - | ~200 | Ketone carbonyl carbon. mdpi.com |

| C=N (Imine) | - | ~165 | Characteristic of the benzodiazepine core. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique pattern of absorption bands that are characteristic of its functional groups.

For 3-Oxo-4,5-dihydro temazepam, IR spectroscopy would be used to confirm the presence of key structural features. The core structure of a benzodiazepine derivative typically shows principal peaks in the range of 1700 cm⁻¹ to 500 cm⁻¹. rjpbcs.com Specific absorptions for 3-Oxo-4,5-dihydro temazepam would include:

C=O Stretching : The molecule contains two carbonyl groups: a lactam (amide) and a ketone. These would produce strong absorption bands in the region of 1650-1720 cm⁻¹. The exact position would help differentiate the two, with the ketone typically appearing at a higher wavenumber than the amide.

C=N Stretching : The imine group within the seven-membered diazepine ring would exhibit a characteristic absorption band around 1600-1650 cm⁻¹.

C=C Stretching : The aromatic rings (both the fused benzene and the phenyl substituent) would show several sharp absorption bands in the 1450-1600 cm⁻¹ region.

C-H Stretching : Aromatic C-H bonds would produce signals above 3000 cm⁻¹, while aliphatic C-H bonds (from the methyl and methylene (B1212753) groups) would show absorptions just below 3000 cm⁻¹.

C-N Stretching : The carbon-nitrogen bonds within the structure would result in absorptions in the fingerprint region, typically between 1000-1350 cm⁻¹.

By comparing the obtained spectrum with reference spectra of related benzodiazepines, IR analysis serves as a valuable tool for confirming the presence of expected functional groups.

Interactive Table: Expected IR Absorption Bands for 3-Oxo-4,5-dihydro temazepam

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Ketone C=O Stretch | 1700 - 1720 | Strong |

| Amide C=O Stretch (Lactam) | 1670 - 1690 | Strong |

| Imine C=N Stretch | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Immunoanalytical Techniques for Benzodiazepine Metabolite Detection

Immunoassays are highly sensitive screening methods that utilize the specific binding reaction between an antibody and an antigen to detect and quantify target molecules. For benzodiazepines, these assays are designed to detect the parent drugs and their major metabolites in biological samples like urine and blood. oup.com

Radioimmunoassay (RIA) Principles and Applications

Radioimmunoassay (RIA) is a classic competitive immunoassay technique renowned for its high sensitivity. The principle involves a competition between an unlabeled antigen (the target analyte, e.g., a benzodiazepine metabolite in a sample) and a radiolabeled antigen (a tracer) for a limited number of binding sites on a specific antibody. nih.gov

The procedure typically involves:

Mixing the patient sample (containing the unknown amount of analyte) with a known amount of radiolabeled analyte and a specific antibody.

Incubating the mixture to allow for competitive binding.

Separating the antibody-bound antigen from the free (unbound) antigen.

Measuring the radioactivity of the antibody-bound fraction.

A high concentration of the target analyte in the sample will result in less binding of the radiolabeled antigen, leading to lower measured radioactivity. nih.gov Conversely, a low concentration of the analyte will result in higher radioactivity. By comparing the results to a standard curve generated with known concentrations of the analyte, the concentration in the sample can be determined. nih.gov Commercially available RIA kits for benzodiazepines often use antibodies raised against a common structure, such as oxazepam, allowing for broad cross-reactivity with various metabolites, including temazepam and its derivatives. nih.govoup.com

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunoassay that offers high sensitivity without the need for radioactive materials. The most common format for drug screening is the competitive ELISA. nih.gov

The principle of competitive ELISA for benzodiazepine metabolites is as follows:

Microplate wells are pre-coated with antibodies specific to a benzodiazepine structural class.

The patient sample is added to the wells, along with a fixed amount of the drug that has been conjugated to an enzyme (e.g., horseradish peroxidase).

The drug in the sample and the enzyme-conjugated drug compete for the limited antibody binding sites on the well surface.

After incubation, the wells are washed to remove any unbound material.

A substrate is added that reacts with the bound enzyme to produce a measurable color change.

The intensity of the color is inversely proportional to the concentration of the drug in the sample. neogen.com A sample with a high concentration of a benzodiazepine metabolite will have less enzyme-conjugate bound, resulting in a weak color signal. ELISA kits are valuable screening tools because their antibodies are designed to cross-react with a wide range of benzodiazepine compounds and metabolites. oup.comnih.govnih.gov The sensitivity and specificity of the assay can be influenced by the choice of calibrator, with oxazepam or clonazepam being commonly used. oup.comnih.gov

Method Validation Parameters for 3-Oxo-4,5-dihydro temazepam Analysis

For any analytical method to be considered reliable and suitable for its intended purpose, especially in clinical or forensic toxicology, it must undergo a rigorous validation process. The validation for an assay designed to quantify 3-Oxo-4,5-dihydro temazepam, typically using a confirmatory technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would assess several key parameters. nih.govresearchgate.net

Specificity/Selectivity : This ensures the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other drugs, metabolites, or endogenous matrix components.

Linearity : This establishes the concentration range over which the assay response is directly proportional to the analyte concentration. It is determined by analyzing a series of standards and is typically evaluated by the coefficient of determination (r²), which should be greater than 0.99. researchgate.net

Accuracy : This refers to the closeness of the measured value to the true value. It is assessed by analyzing quality control samples with known concentrations and calculating the percent recovery.

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision). researchgate.net

Limit of Detection (LOD) : The lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified, by the method. researchgate.net

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is the lowest point on the calibration curve. researchgate.netresearchgate.net

Extraction Recovery : The efficiency of the extraction process used to isolate the analyte from the complex biological matrix (e.g., blood, urine). It compares the analyte response from an extracted sample to the response of a standard solution. nih.govresearchgate.net

Matrix Effect : This assesses the influence of co-eluting, endogenous matrix components on the ionization of the target analyte in mass spectrometry, which can cause ion suppression or enhancement. nih.gov

Interactive Table: Summary of Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation between concentration and instrument response. | ≥ 0.99 |

| Accuracy (% Recovery) | Closeness of measured value to true value. | Typically 85-115% (or 80-120% at LOQ) |

| Precision (% RSD) | Agreement between repeated measurements. | ≤ 15% (or ≤ 20% at LOQ) |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10; within accuracy/precision limits. |

| Specificity | Ability to measure only the target analyte. | No significant interference at the analyte's retention time. |

Specificity, Linearity, Accuracy, and Precision

Detailed research findings and data tables regarding the specificity, linearity, accuracy, and precision of analytical methods for 3-Oxo-4,5-dihydro temazepam are not available in the public domain.

Robustness and Limit of Detection/Quantification Studies

Specific data from robustness studies and the determined limits of detection and quantification for analytical procedures targeting 3-Oxo-4,5-dihydro temazepam are not publicly documented.

Molecular Interactions and Theoretical Receptor Binding Studies of 3 Oxo 4,5 Dihydro Temazepam

Computational Chemistry and Molecular Modeling of 3-Oxo-4,5-dihydro temazepam

Computational chemistry provides profound insights into the intrinsic properties of oxo-benzodiazepine molecules, including their three-dimensional structure, stability, and electronic characteristics, which are fundamental determinants of their interaction with biological receptors.

The 1,4-benzodiazepine (B1214927) scaffold, characteristic of 3-Oxo-4,5-dihydro temazepam, is not planar. The seven-membered diazepine (B8756704) ring is flexible and can adopt various conformations. acs.org Computational studies, often complemented by experimental data from NMR spectroscopy and X-ray crystallography, are used to explore these conformational preferences. nih.govresearchgate.net

For most 1,4-benzodiazepines, the diazepine ring typically assumes a pseudo-symmetrical boat conformation. core.ac.uk Due to the non-planar nature of this ring, benzodiazepines like diazepam can exist as a mixture of two rapidly inverting chiral conformers (P and M enantiomers). acs.orgnih.gov The energy barrier for this inversion is generally low, allowing for rapid interconversion at room temperature. The specific substituents on the benzodiazepine (B76468) core can influence the relative stability of these conformers and the energy landscape of the molecule. core.ac.uk

Studies on oxazepam, a closely related 3-hydroxy benzodiazepine, have utilized high-level quantum-chemical models like Density Functional Theory (DFT) to analyze its racemization process in aqueous solutions. rsc.org These studies have identified potential mechanisms, such as ring-chain tautomerism, which involves the opening and closing of the diazepine ring, as a viable pathway for enantiomerization. rsc.org This highlights the dynamic nature of the benzodiazepine ring system, which is crucial for its ability to adapt its shape to fit into a receptor binding pocket.

Table 1: Summary of Key Conformational Features of 1,4-Benzodiazepines from Theoretical Studies

| Feature | Description | Relevance |

| Diazepine Ring Conformation | Primarily adopts a pseudo-symmetrical "boat" shape. core.ac.uk | This non-planar structure is a key characteristic of the benzodiazepine scaffold. |

| Enantiomeric Conformers | Exists as two rapidly interconverting P and M enantiomers due to ring inversion. acs.orgnih.gov | The flexibility to adopt different spatial arrangements can be critical for receptor binding. |

| Tautomerism | Ring-chain tautomerism has been computationally identified as a possible mechanism for conformational changes in 3-hydroxy benzodiazepines. rsc.org | Demonstrates the dynamic structural nature of the molecule, which can influence its interaction with the receptor. |

| Substituent Effects | The nature and position of substituents can alter the torsion angles and the overall preferred conformation. core.ac.uk | Substituents on 3-Oxo-4,5-dihydro temazepam would similarly influence its energy landscape and preferred 3D structure. |

This table is interactive. You can sort and filter the data.

Quantum chemical calculations, particularly DFT, are employed to investigate the electronic properties of oxo-benzodiazepines. scispace.comresearchgate.net These methods provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. One of the most valuable outputs of these calculations is the Molecular Electrostatic Potential (MEP).

The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). core.ac.ukresearchgate.net For benzodiazepines, MEP studies consistently show significant negative electrostatic potential around the carbonyl oxygen atom (at position C2) and, to a lesser extent, the imine nitrogen atom (N4). nih.govmdpi.com These electronegative regions are prime candidates for forming hydrogen bonds or other electrostatic interactions with complementary positive regions within a receptor binding site. nih.gov

Theoretical studies have shown that substituents on the aromatic rings significantly alter the charge distribution and the topology of the MEP. core.ac.uk For instance, electron-withdrawing groups, commonly found at the C7 position of clinically used benzodiazepines, enhance the negative potential in other parts of the molecule, which is thought to be a requirement for high-affinity binding. nih.gov These computational analyses help to rationalize the structure-activity relationships observed experimentally and guide the design of new derivatives. mdpi.com

Theoretical Investigations of Ligand-GABA-A Receptor Binding

The primary mechanism of action for benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govwikipedia.org Theoretical investigations are critical for understanding how ligands like 3-Oxo-4,5-dihydro temazepam bind to this complex transmembrane protein.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For benzodiazepines, the binding site is well-established to be at the interface between an α and a γ2 subunit on the GABA-A receptor. wikipedia.orgclinpgx.org The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor pentamer influences the pharmacological effect. semanticscholar.org

Docking simulations place the 3-Oxo-4,5-dihydro temazepam molecule into a three-dimensional model of this binding pocket. These simulations explore numerous possible binding poses and score them based on factors like intermolecular forces, predicting the most stable and likely binding mode. nih.govresearchgate.net Studies have revealed that different benzodiazepine chemotypes may adopt distinct binding modes within this pocket. nih.govacs.org The results of these simulations provide hypotheses about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand in the binding site. mdpi.com

Table 2: Key Amino Acid Residues in the Benzodiazepine Binding Site of the GABA-A Receptor

| Subunit | Residue | Role in Binding |

| α1 | His101 | Crucial for high-affinity binding of classical benzodiazepines. Involved in π-stacking interactions. |

| α1 | Tyr159 | Can form hydrophobic interactions with the ligand. |

| α1 | Gly200 | Forms part of the binding pocket floor. |

| α1 | Thr206 | Potential for hydrogen bonding or polar interactions. |

| α1 | Tyr209 | Can engage in π-stacking with aromatic rings of the ligand. |

| γ2 | Phe77 | Contributes to a hydrophobic pocket that accommodates the C7 substituent. |

| γ2 | Met130 | Provides hydrophobic interactions. |

This table is based on mutagenesis and modeling studies of the α1/γ2 interface and is interactive.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com Based on the structures of a wide range of active benzodiazepine site ligands, a unified pharmacophore model has been developed. nih.govscispace.com

This model typically includes several key features:

A hydrogen bond acceptor (HBA): This is universally recognized as the C2 carbonyl oxygen, a key feature in oxo-benzodiazepines.

A hydrogen bond donor (HBD): A corresponding HBD feature in the receptor is proposed to interact with the ligand. scispace.com

Lipophilic/Hydrophobic Regions: The model includes several regions that must be occupied by lipophilic groups, corresponding to the aromatic rings of the benzodiazepine structure. scispace.com

Steric Exclusion Volumes: The model also defines regions of space where steric bulk is not tolerated, helping to explain why certain substitutions lead to inactive compounds. scispace.com

Pharmacophore models are valuable tools for virtual screening of compound libraries to identify novel chemical scaffolds that might bind to the benzodiazepine site and for guiding the design of derivatives with improved affinity or selectivity. nih.govnih.gov

Integrating the results from docking, pharmacophore modeling, and quantum chemistry allows for a detailed analysis of the key interactions between oxo-benzodiazepines and the GABA-A receptor. Theoretical models predict that the binding is stabilized by a combination of forces:

Hydrogen Bonding: The C2 carbonyl oxygen is a critical hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The aromatic rings and other nonpolar parts of the molecule fit into hydrophobic pockets within the binding site, formed by residues like Phe77 on the γ2 subunit. nih.gov

π-π Stacking: Aromatic interactions, often involving residues like α1-His101, can occur between the ligand's phenyl rings and aromatic side chains of receptor amino acids. researchgate.net

Computational models can also be used to predict the binding affinity (often expressed as a Ki value or a docking score) of a ligand for different GABA-A receptor subtypes. nih.govscienceopen.com For example, quantitative structure-activity relationship (QSAR) models correlate the structural or electronic features of a series of compounds with their experimentally determined binding affinities. nih.gov These models have shown that features like the presence of halogenated groups on the phenyl ring can enhance binding affinity. scienceopen.com Such predictions are valuable for prioritizing synthetic efforts toward compounds with a desired pharmacological profile, such as selectivity for a specific α-subunit. nih.govnih.gov

Table 3: Common Molecular Interactions Predicted for Benzodiazepines at the GABA-A Receptor

| Interaction Type | Ligand Feature Involved | Key Receptor Residues (Example) |

| Hydrogen Bonding | C2 Carbonyl Oxygen | α1-Thr206 |

| π-π Stacking | C5-Phenyl Ring | α1-His101, α1-Tyr209 |

| Hydrophobic Interaction | C7-Substituted Benzene (B151609) Ring | γ2-Phe77, γ2-Met130 |

| van der Waals Contacts | Entire Ligand Scaffold | Various pocket-lining residues |

This table summarizes common interactions identified through molecular modeling and is interactive.

Structure-Activity Relationship (SAR) Elucidation for Benzodiazepine Metabolites

The structure-activity relationship (SAR) for benzodiazepines provides a framework for understanding how the chemical structure of a compound influences its pharmacological activity. For benzodiazepine metabolites, SAR studies are crucial for predicting their potency, duration of action, and potential for active pharmacological effects. The core benzodiazepine structure consists of a benzene ring fused to a seven-membered diazepine ring. Modifications at various positions on this scaffold can significantly alter the compound's interaction with the GABA-A receptor, the primary target for this class of drugs.

Key structural features that govern the activity of benzodiazepines include:

An electronegative substituent at the 7-position: This is generally required for anxiolytic activity. youtube.compharmacy180.com

A phenyl group at the 5-position: This contributes to the binding affinity. youtube.compharmacy180.com

A carbonyl group at the 2-position: This is considered necessary for the sedative and hypnotic properties. youtube.comslideshare.net

Saturation of the 4,5-double bond: This modification is generally associated with a reduction in activity. pharmacy180.comslideshare.netegpat.com

Substitution at the 3-position: The nature of the substituent at this position can significantly impact metabolism and potency. Alkyl groups in this position tend to decrease activity, while a hydroxyl group can lead to a shorter half-life due to rapid glucuronidation. youtube.compharmacy180.comegpat.com

For 3-Oxo-4,5-dihydro temazepam, two significant structural changes from its parent compound, temazepam, are the oxidation of the 3-hydroxyl group to a ketone and the saturation of the 4,5-double bond. Based on general SAR principles, the saturation of the 4,5-double bond would be predicted to decrease its affinity for the benzodiazepine binding site on the GABA-A receptor. slideshare.netegpat.com The presence of a 3-oxo group is a less common modification among clinically used benzodiazepines, making its specific contribution to receptor interaction and allosteric modulation more speculative without direct experimental data.

Benzodiazepines exert their effects by binding to an allosteric site on the GABA-A receptor, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). drugbank.comnih.gov This positive allosteric modulation increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. wikipedia.org

The predicted impact of the structural modifications in 3-Oxo-4,5-dihydro temazepam on receptor interactions is as follows:

Saturation of the 4,5-double bond: This alteration to the diazepine ring's conformation is expected to reduce the molecule's affinity for the benzodiazepine binding site. slideshare.netegpat.com The planarity and electronic configuration of this region are thought to be important for optimal receptor fit.

| Structural Modification | Predicted Effect on Receptor Interaction | Predicted Impact on Allosteric Modulation |

| Saturation of 4,5-double bond | Decreased binding affinity | Reduced positive allosteric modulation |

| 3-Oxo group | Altered hydrogen bonding potential | Uncertain; potentially altered efficacy |

Stereochemical Influence on Molecular Recognition and Binding to Receptor Sites

Stereochemistry plays a crucial role in the interaction of drugs with their biological targets, and benzodiazepines are no exception. For benzodiazepines that have a chiral center, the different enantiomers can exhibit significantly different affinities for the GABA-A receptor and, consequently, different pharmacological activities.

Temazepam itself has a chiral center at the 3-position, and it is the (S)-enantiomer that is pharmacologically active. The introduction of an oxo group at the 3-position in 3-Oxo-4,5-dihydro temazepam removes this specific chiral center. However, the saturation of the 4,5-double bond can potentially introduce other conformational isomers (e.g., boat and chair conformations of the diazepine ring) that could influence how the molecule fits into the receptor's binding site.

Impurity Profiling and Quality Control Implications in Pharmaceutical Production

Formation Mechanisms of 3-Oxo-4,5-dihydro temazepam as a Process Impurity

Process-related impurities in pharmaceuticals are chemical substances that form during the manufacturing process and are not the intended active pharmaceutical ingredient (API). These impurities can arise from various sources, including the starting materials, intermediates, reagents, or side reactions. veeprho.comsrce.hr In the synthesis of temazepam, 3-Oxo-4,5-dihydro temazepam can emerge as a by-product.

One potential pathway for its formation is through the oxidation of the hydroxyl group at the C3 position of the temazepam molecule. nih.gov This oxidation can be influenced by the specific synthetic route employed and the reaction conditions, such as temperature, pH, and the presence of oxidizing agents.

The synthesis of benzodiazepines often involves multi-step chemical reactions. For instance, a common route to temazepam involves the N-oxide of a diazepam analog undergoing a Polonovski rearrangement, followed by hydrolysis. wikipedia.orgjopcr.com Variations in the control of these reaction steps can lead to the formation of undesired side products. If reaction conditions are not carefully managed, over-oxidation or other side reactions can occur, leading to the formation of the 2,3-dione structure characteristic of 3-Oxo-4,5-dihydro temazepam. nih.gov

The table below outlines potential contributing factors to the formation of this impurity during synthesis.

| Factor | Description | Potential Impact on Impurity Formation |

|---|---|---|

| Oxidizing Agents | Presence of residual or intentionally used oxidizing agents in the reaction mixture. | Directly facilitates the oxidation of the 3-hydroxyl group of temazepam to a ketone, forming the dione (B5365651) impurity. |

| Temperature | Elevated temperatures during synthesis or work-up procedures. | Can increase the rate of side reactions, including oxidation, leading to higher levels of the impurity. |

| pH | Non-optimal pH conditions during the reaction or purification steps. | Can catalyze degradation or rearrangement pathways that may lead to the formation of 3-Oxo-4,5-dihydro temazepam. |

| Purity of Starting Materials | Presence of impurities in the starting materials or intermediates. | Impurities in precursors could potentially react to form the target impurity under the reaction conditions. |

Analytical Control Strategies for Ensuring Purity in Temazepam and Related Pharmaceutical Substances

To ensure the quality and safety of temazepam, robust analytical control strategies are essential for detecting and quantifying impurities like 3-Oxo-4,5-dihydro temazepam. Regulatory guidelines require that analytical methods be developed and validated to identify and control impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of temazepam and its related substances. scholarsresearchlibrary.comnih.gov HPLC methods offer high sensitivity and specificity, allowing for the separation and quantification of the API from its impurities. scirp.org A typical HPLC method for temazepam impurity profiling involves a reversed-phase column (such as a C18 column) with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). scholarsresearchlibrary.comuu.nl Detection is commonly performed using an ultraviolet (UV) detector. scholarsresearchlibrary.com

Method validation, in accordance with International Council for Harmonisation (ICH) guidelines, is crucial and includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. scholarsresearchlibrary.comsynzeal.com

The table below summarizes key analytical techniques and their roles in controlling impurities in temazepam production.

| Analytical Technique | Principle | Application in Impurity Control |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. mdpi.com | Primary method for the separation, detection, and quantification of temazepam and its impurities, including 3-Oxo-4,5-dihydro temazepam. nih.govscholarsresearchlibrary.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. nih.gov | Often coupled with HPLC (LC-MS) to provide structural information for the definitive identification of unknown impurities. srce.hrscirp.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. nih.gov | Used for the structural elucidation of impurities that have been isolated. |

| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. nih.gov | May be used for the analysis of volatile impurities or residual solvents, though HPLC is more common for non-volatile impurities like 3-Oxo-4,5-dihydro temazepam. veeprho.com |

The use of qualified reference standards for both the API and known impurities is fundamental for accurate quantification. synzeal.com Companies often synthesize and characterize potential process-related impurities to be used as reference materials in their analytical methods. This allows for the accurate identification and control of these impurities within the limits set by pharmacopoeias and regulatory authorities. nih.gov

Future Research Directions and Emerging Methodologies for 3 Oxo 4,5 Dihydro Temazepam

Development of Advanced Hyphenated Spectroscopic and Chromatographic Techniques

The accurate detection and quantification of benzodiazepine (B76468) metabolites in complex biological matrices remain a significant analytical challenge. Future research will focus on the development and refinement of advanced hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy. researchgate.net

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational separation techniques in benzodiazepine analysis. annexpublishers.com However, when coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), these methods offer substantially improved sensitivity and specificity. annexpublishers.com Techniques like LC-MS/MS are invaluable for determining the presence of benzodiazepines and their metabolites in biological fluids. springernature.com

Future developments are expected to enhance these methodologies further. Innovations in liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are improving sample preparation by increasing recovery rates and reducing matrix effects. researchgate.netnih.gov For instance, the use of novel adsorbents like graphene oxide (GO) and its nanocomposites in SPE has shown promise for the efficient extraction of benzodiazepines from environmental and biological samples. nih.gov Additionally, techniques such as liquid-liquid extraction with low-temperature partitioning are being adopted to achieve lower limits of detection. researchgate.net

The table below summarizes some advanced analytical techniques and their applications in benzodiazepine analysis.

| Technique | Application in Benzodiazepine Analysis | Advantages |

| LC-MS/MS | Quantification of benzodiazepines and their metabolites in urine, blood, and vitreous humor. annexpublishers.comresearchgate.net | High sensitivity, high specificity, and the ability to analyze multiple compounds simultaneously. |

| GC-MS | Identification and quantification of benzodiazepines in forensic samples. annexpublishers.com | Provides specific spectral data for individual compounds, aiding in unambiguous identification. |

| HPLC-DAD | Quantification of benzodiazepines in various biological samples. researchgate.net | Robust, reliable, and provides good selectivity and sensitivity. |

| SPE with GO | Pre-concentration and purification of benzodiazepines from complex matrices like livestock urine. nih.gov | Superior purification due to strong adsorption characteristics and high surface area. |

Integration of Artificial Intelligence and Machine Learning in Metabolite Prediction and SAR Studies

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling rapid, data-driven decision-making. researchgate.net In the context of 3-Oxo-4,5-dihydro temazepam, these technologies offer powerful tools for predicting metabolic pathways and understanding structure-activity relationships (SAR).

ML algorithms can be trained on large datasets of known drug metabolism to predict the biotransformation of new or existing compounds. researchgate.netmdpi.com This can help researchers anticipate the formation of metabolites like 3-Oxo-4,5-dihydro temazepam and assess their potential biological activity. For instance, ML models are being developed to predict pharmacokinetic properties, which can accelerate the drug development process. youtube.com

In SAR studies, AI and ML can identify the structural features of benzodiazepine molecules that are critical for their activity and metabolism. researchgate.net By analyzing complex datasets, these models can help design new oxo-benzodiazepine derivatives with improved efficacy or different metabolic profiles. Recent studies have demonstrated the use of support-vector machine (SVM) and random forest (RF) algorithms to predict benzodiazepine prescriptions based on electronic health records, showcasing the predictive power of these methods in a clinical context. nih.gov

The integration of these computational approaches is expected to significantly enhance our understanding of oxo-benzodiazepine pharmacology and toxicology.

| AI/ML Application | Relevance to 3-Oxo-4,5-dihydro temazepam | Potential Impact |

| Metabolite Prediction | Predicting the likelihood and pathways of temazepam's conversion to its 3-oxo metabolite. mdpi.com | Faster identification of potential metabolites, reducing the need for extensive experimental studies. |

| QSAR Modeling | Developing models to predict the biological activity of oxo-benzodiazepines based on their chemical structure. youtube.com | Facilitates the design of novel compounds with desired therapeutic properties. |

| Pharmacokinetic Modeling | Using AI-assisted PBPK (physiologically based pharmacokinetic) models to simulate the ADME (absorption, distribution, metabolism, and excretion) of temazepam and its metabolites. youtube.com | Improved understanding of drug disposition and potential for personalized medicine. |

| Risk Prediction | Developing models to identify individuals at risk for adverse outcomes related to benzodiazepine use. nih.gov | Informs clinical decision-making and public health interventions. |

Exploration of Novel Biotransformation Pathways and Enzymes

The metabolism of temazepam primarily occurs in the liver, leading to the formation of various metabolites. nih.gov While O-conjugation is a major pathway, the formation of oxidative metabolites like 3-Oxo-4,5-dihydro temazepam involves specific enzymatic processes that are areas of ongoing research. nih.gov

Future studies will likely focus on identifying the specific cytochrome P450 (CYP450) isoenzymes responsible for the oxidation of the benzodiazepine ring. Understanding the genetic polymorphisms of these enzymes can help explain inter-individual variability in temazepam metabolism and response.

Furthermore, research has shown that unusual reductive transformations can occur during the enzymatic hydrolysis of urine samples for drug testing. For example, temazepam has been observed to be reduced to diazepam by commercial β-glucuronidase enzyme preparations. researchgate.net This highlights the potential for unexpected biotransformation pathways that could also be relevant in vivo and warrants further investigation. The exploration of microbial or non-hepatic enzymes in the biotransformation of benzodiazepines is another emerging area that could reveal novel metabolic routes. nih.gov

Green Chemistry Innovations in Oxo-Benzodiazepine Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. The synthesis of oxo-benzodiazepines is an area where such innovations can have a significant impact.

Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. Green chemistry approaches aim to mitigate these issues through several strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). nih.govrsc.org

Development of Novel Catalysts: Employing reusable and non-toxic catalysts, such as clay-based nanocatalysts, graphite (B72142) oxide, or magnetic nanocatalysts, to improve reaction efficiency and reduce waste. nih.govrsc.org

Energy-Efficient Methods: Utilizing techniques like microwave-assisted synthesis to shorten reaction times and reduce energy consumption.

Recent research has demonstrated the successful application of these principles to the synthesis of benzodiazepine derivatives. nih.govmdpi.com For example, the use of a Cu(II)-clay nanocatalyst in a microwave-assisted reaction has been shown to be an efficient and environmentally friendly method for synthesizing 1,5-benzodiazepines. These innovations not only reduce the environmental footprint of pharmaceutical production but can also lead to more cost-effective and safer manufacturing processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Oxo-4,5-dihydro temazepam, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 3-Oxo-4,5-dihydro temazepam can be inferred from temazepam derivatives. A modified Polonovski reaction may be applicable, involving acetylation and methylation steps, as seen in the synthesis of temazepam via intermediates like 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives . Key parameters to optimize include reaction temperature (e.g., 60–80°C for acetylation), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of reagents like dimethyl sulfate or acetic anhydride. Purity can be monitored via thin-layer chromatography (TLC) with UV visualization .

Q. Which spectroscopic techniques are most effective for characterizing 3-Oxo-4,5-dihydro temazepam?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve the oxo and dihydro groups at positions 3 and 4-4. High-resolution mass spectrometry (HRMS) should be used to verify molecular ion peaks (e.g., expected m/z for C16H13ClN2O2). Infrared (IR) spectroscopy can confirm carbonyl stretches (~1700 cm⁻¹ for the 3-oxo group). For quantification, HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers assess the in vivo pharmacological effects of 3-Oxo-4,5-dihydro temazepam?

- Methodological Answer : Preclinical studies should follow randomized, placebo-controlled designs, as seen in temazepam trials . Key endpoints include polysomnography (PSG) for sleep architecture (e.g., slow-wave sleep disruption) and behavioral assays for anxiolytic/sedative effects. Dose-response curves (e.g., 5–30 mg/kg in murine models) should be established, with pharmacokinetic profiling via plasma LC-MS/MS to measure bioavailability and half-life. Ethical protocols must ensure blinding and counterbalance treatment order to mitigate bias .

Advanced Research Questions

Q. How can metabolic pathways of 3-Oxo-4,5-dihydro temazepam be elucidated using in vitro and in silico approaches?

- Methodological Answer : Liver microsomal assays (e.g., human CYP3A4/5 isoforms) can identify primary metabolites, with NADPH cofactors and incubation at 37°C for 60 minutes. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) in positive ion mode is ideal for detecting phase I (oxidation) and phase II (glucuronidation) metabolites. In silico tools like SwissADME or MetaCore predict metabolic sites and toxicity risks, focusing on the 3-oxo group’s susceptibility to reduction. Comparative studies with temazepam (a minor diazepam metabolite) may reveal shared pathways .

Q. What experimental strategies address contradictions in EEG data for 3-Oxo-4,5-dihydro temazepam’s effects on slow-wave sleep?

- Methodological Answer : Conflicting slow-wave amplitude data (e.g., acute vs. chronic dosing) require crossover designs with washout periods (≥7 days) to eliminate carryover effects. High-density EEG (hdEEG) with 256-channel arrays improves spatial resolution, while time-frequency analysis (e.g., Morlet wavelets) quantifies delta (0.5–4 Hz) and spindle (12–15 Hz) activity. Control for confounding variables (e.g., caffeine intake, circadian misalignment) via actigraphy and standardized sleep diaries. Replicate findings across species (e.g., rodents and non-human primates) to validate translational relevance .

Q. How does 3-Oxo-4,5-dihydro temazepam compare structurally and functionally to other benzodiazepines in modulating GABA-A receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and cryo-EM structures (e.g., α1β2γ2 GABA-A subtype) can map binding interactions, focusing on the 3-oxo group’s hydrogen bonding with asparagine residues. Functional assays (e.g., Xenopus oocyte electrophysiology) quantify chloride current potentiation (EC50 values). Comparative studies with oxazepam and diazepam should assess receptor subtype selectivity (e.g., α2/α3 for anxiolysis vs. α1 for sedation). Radioligand displacement assays (³H-flumazenil) determine binding affinity (Ki) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.